N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide
Description
N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole and pyrazole derivatives
Properties
IUPAC Name |
N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O/c1-22-14(10-5-6-10)19-20-16(22)18-15(24)13-7-8-23(21-13)12-4-2-3-11(17)9-12/h2-4,7-10H,5-6H2,1H3,(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGIYIUVNWRYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1NC(=O)C2=NN(C=C2)C3=CC(=CC=C3)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: Starting with a cyclopropyl ketone, the triazole ring can be formed through a cyclization reaction with hydrazine and an appropriate nitrile.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting a hydrazine derivative with a 1,3-diketone.
Coupling of the Rings: The triazole and pyrazole rings are then coupled through a condensation reaction with a carboxylic acid derivative, such as an acid chloride or ester.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or specialty materials.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide would depend on its specific biological target. Generally, such compounds might:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Modulate Receptors: By acting as agonists or antagonists to alter cellular signaling pathways.
Interact with DNA/RNA: By intercalating between base pairs or binding to specific sequences.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide
- N-(5-cyclopropyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide
Uniqueness
N-(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)-1-(3-fluorophenyl)pyrazole-3-carboxamide is unique due to the specific combination of its cyclopropyl, triazole, and fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
